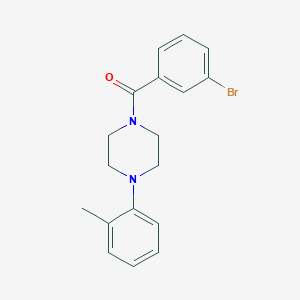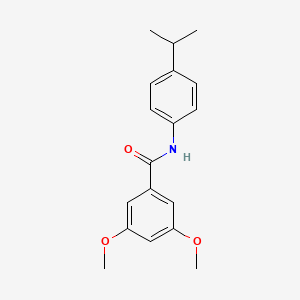
5-chloro-2-methoxy-N'-(phenylacetyl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-N'-(phenylacetyl)benzohydrazide, also known as PHA-848125, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzohydrazide derivatives and has been shown to exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs).
Wirkmechanismus
5-chloro-2-methoxy-N'-(phenylacetyl)benzohydrazide exerts its inhibitory activity against CDKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. 5-chloro-2-methoxy-N'-(phenylacetyl)benzohydrazide has been shown to selectively inhibit CDK2 and CDK4, which are key regulators of the G1/S transition in the cell cycle.
Biochemical and Physiological Effects
5-chloro-2-methoxy-N'-(phenylacetyl)benzohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. 5-chloro-2-methoxy-N'-(phenylacetyl)benzohydrazide has been shown to exhibit synergistic effects with other chemotherapeutic agents, making it a potential candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-chloro-2-methoxy-N'-(phenylacetyl)benzohydrazide is its potent inhibitory activity against CDKs, which makes it a potential candidate for cancer therapy. However, one of the limitations of 5-chloro-2-methoxy-N'-(phenylacetyl)benzohydrazide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 5-chloro-2-methoxy-N'-(phenylacetyl)benzohydrazide. One potential direction is to investigate its potential therapeutic applications in other diseases such as neurodegenerative disorders. Another potential direction is to develop more potent and selective CDK inhibitors based on the structure of 5-chloro-2-methoxy-N'-(phenylacetyl)benzohydrazide. Additionally, the development of more effective drug delivery systems could enhance the efficacy of 5-chloro-2-methoxy-N'-(phenylacetyl)benzohydrazide in vivo.
Synthesemethoden
The synthesis of 5-chloro-2-methoxy-N'-(phenylacetyl)benzohydrazide involves the reaction of 5-chloro-2-methoxybenzoic acid with phenylacetic acid hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain pure 5-chloro-2-methoxy-N'-(phenylacetyl)benzohydrazide.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-N'-(phenylacetyl)benzohydrazide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent inhibitory activity against CDKs, which are key regulators of the cell cycle. CDKs are overexpressed in many types of cancer, making them attractive targets for cancer therapy. 5-chloro-2-methoxy-N'-(phenylacetyl)benzohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N'-(2-phenylacetyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-8-7-12(17)10-13(14)16(21)19-18-15(20)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHKNLJMZIZZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NNC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

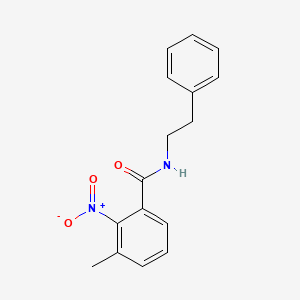
![3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5748684.png)
![3-[(2,3-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5748685.png)
![N-(4-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5748686.png)
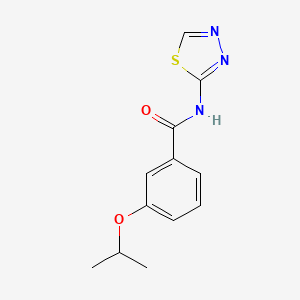


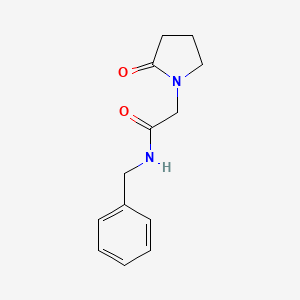
![3-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5748714.png)


![3-{[5-bromo-2-(2-propyn-1-yloxy)benzylidene]amino}-2-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5748747.png)
